molecular formula C11H10O3 B1596660 6-Methoxy-2H-chromene-3-carbaldehyde CAS No. 57543-40-5

6-Methoxy-2H-chromene-3-carbaldehyde

Cat. No.: B1596660
CAS No.: 57543-40-5
M. Wt: 190.19 g/mol
InChI Key: BTRAXMCPHYMXAL-UHFFFAOYSA-N
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Description

6-Methoxy-2H-chromene-3-carbaldehyde (CAS: 42059-79-0) is a chromene derivative with the molecular formula C₁₁H₈O₄ and a molecular weight of 204.18 g/mol . It is synthesized via the condensation of 2-hydroxy-5-methoxybenzaldehyde (I) with acrolein (II) in the presence of potassium carbonate (K₂CO₃) in 1,4-dioxane under reflux conditions, yielding an intermediate aldehyde (III) with 86% efficiency . This compound serves as a key precursor in synthesizing pharmacologically active derivatives, such as DK223, a compound evaluated for anti-diabetic and anti-inflammatory properties .

Properties

IUPAC Name

6-methoxy-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRAXMCPHYMXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206164
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-40-5
Record name 6-Methoxy-2H-1-benzopyran-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxaldehyde, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of salicylaldehyde derivatives with suitable reagents to form the chromene ring. For instance, the reaction of 6-methoxy-salicylaldehyde with ethyl acetoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Conjugate Addition with Nitroalkanes

6-Methoxy-2H-chromene-3-carbaldehyde undergoes diastereoselective conjugate addition with nitroalkanes under organocatalytic conditions. This reaction is facilitated by diphenylprolinol triethylsilyl ether (20 mol%) and benzoic acid in methanol at room temperature, yielding chroman-3-carbaldehyde derivatives.

NitroalkaneProduct StructureYield (%)Diastereomeric Ratio (dr)
Nitromethane6-Methoxy-4-(nitromethyl)chroman-3-carbaldehyde8397:3

Key Observations :

  • The reaction proceeds via an endo-transition state, favoring the anti-product as the major isomer .

  • Substituents on the chromene ring influence reactivity: Electron-donating groups (e.g., methoxy at the 6-position) enhance yields compared to electron-withdrawing groups .

  • Diastereoselectivity remains high (>95:5) across diverse nitroalkanes .

Cycloaddition Reactions

While not directly documented for 6-methoxy derivatives, structurally related 2H-chromene-3-carbaldehydes participate in Diels-Alder reactions. For example:

  • Diene System : The chromene’s conjugated double bond acts as a diene, reacting with dienophiles like maleic anhydride to form bicyclic adducts .

  • Stereochemical Outcome : Reactions proceed via an endo transition state, with stereochemistry dictated by the chromene’s substituents .

Aldol Condensation

The aldehyde group enables condensation reactions with ketones or aldehydes. For instance:

Oxidation and Reduction

Though not explicitly reported for 6-methoxy derivatives in allowed sources, analogous chromene aldehydes exhibit:

  • Oxidation : Aldehyde → carboxylic acid using KMnO₄ or CrO₃.

  • Reduction : Aldehyde → alcohol using NaBH₄ or LiAlH₄.

Substitution Reactions

The methoxy group at the 6-position can undergo demethylation or nucleophilic substitution under harsh acidic/basic conditions. For example:

  • Demethylation : HBr in acetic acid converts methoxy to hydroxyl groups .

Organocatalytic Asymmetric Reactions

Chiral amines (e.g., MacMillan’s imidazolidinones) catalyze asymmetric additions to the aldehyde group. A representative example includes:

  • Michael Addition : Enantioselective addition of malonates, though yields and ee values vary with catalyst structure .

Suzuki-Miyaura Coupling

The chromene’s aromatic ring can participate in palladium-catalyzed cross-coupling reactions. For example:

  • Borylation : Reaction with bis(pinacolato)diboron (B₂pin₂) forms boronic esters, enabling further functionalization .

Mechanistic Insights

  • Conjugate Addition : The aldehyde’s electrophilic carbon attacks the nitroalkane’s α-position, stabilized by hydrogen bonding between the catalyst and nitro group .

  • Cycloaddition : Electron-rich chromene double bonds engage in [4+2] cycloadditions, with regioselectivity controlled by frontier molecular orbital interactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Activities
6-Methoxy-2H-chromene-3-carbaldehyde has been investigated for its biological activities, particularly its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting its role as a scaffold for developing new anticancer drugs . Additionally, its antimicrobial properties have been documented, with certain derivatives displaying effective activity against pathogens including Leishmania major at non-cytotoxic concentrations .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of this compound derivatives against human cancer cell lines. The results indicated that modifications on the chromene structure significantly affected the potency of the compounds. For instance, the introduction of electron-withdrawing groups enhanced the anticancer efficacy compared to unsubstituted variants .

Synthetic Organic Chemistry

Building Block in Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. It is utilized in various reactions, including conjugate additions and cyclizations, to produce valuable heterocycles . The ability to modify its structure through substitution allows chemists to tailor compounds for specific applications.

Data Table: Reaction Yields

Reaction TypeConditionsYield (%)Reference
Nitroalkane AdditionMethanol, room temperature63
Cyclization with Indoles130 °C, optimized DMSO60-84
Synthesis of ChalconesVaries with substituents50-75

Material Science

Fluorescent Dyes and Coatings
this compound is also explored for its potential in developing fluorescent dyes used in biological imaging and diagnostics. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their properties such as durability and performance .

Environmental Chemistry

Degradation Pathways
Research into the environmental impact of this compound has focused on understanding its degradation pathways and potential ecological effects. Studies indicate that this compound can undergo various degradation processes when exposed to environmental conditions, which is crucial for assessing its safety and environmental footprint .

Mechanism of Action

The mechanism of action of 6-Methoxy-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Chromene-3-carbaldehyde derivatives differ in substituent groups (e.g., methoxy, methyl, bromo) and their positions on the aromatic ring. Key analogues include:

Compound Name Substituent Position/Group Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
6-Methoxy-2H-chromene-3-carbaldehyde 6-OCH₃ 51–52 86 IR: 1695 (C=O), 1710 (C=O); ¹H-NMR: δ 10.45 (CHO)
6-Methyl-2H-chromene-3-carbaldehyde 6-CH₃ 66–68 N/A ¹H-NMR: δ 2.45 (CH₃), 10.40 (CHO)
6-Bromo-2H-chromene-3-carbaldehyde 6-Br 106–107 N/A ¹³C-NMR: δ 122.1 (C-Br); MS: m/z 258 ([M⁺], Br isotope)
7-Methoxy-2H-chromene-3-carbaldehyde 7-OCH₃ 85–86 N/A IR: 1680 (C=O); ¹H-NMR: δ 3.85 (OCH₃)
8-Methoxy-2H-chromene-3-carbaldehyde 8-OCH₃ 79–81 N/A ¹H-NMR: δ 6.85 (Ar-H), 10.50 (CHO)

Key Observations :

  • Methoxy vs. Methyl Groups : Methoxy-substituted derivatives (e.g., 6-OCH₃) exhibit lower melting points compared to methyl or bromo analogues due to reduced molecular symmetry and weaker intermolecular forces .
  • Substituent Position : Moving the methoxy group from the 6- to 7- or 8-position increases melting points, likely due to altered crystal packing efficiency .

Biological Activity

6-Methoxy-2H-chromene-3-carbaldehyde is a chromene derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a methoxy group and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.
  • Hydrogen Bonding : The methoxy group facilitates hydrogen bonding and other non-covalent interactions, enhancing the compound's biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HepG2 (Liver)15.0
HT-29 (Colon)20.5
MCF-7 (Breast)18.7

In vitro assays indicate that the compound induces apoptosis in cancer cells, with mechanisms involving the modulation of cell cycle progression and induction of oxidative stress .

Antileishmanial Activity

This compound has also shown promising results in combating Leishmania major, a parasite responsible for leishmaniasis. Studies indicate that chloro-substituted derivatives of this compound exhibit excellent activity against the parasite at non-cytotoxic concentrations, making it a candidate for further development in anti-parasitic therapies .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various chromene derivatives, including this compound, against human cancer cell lines using the MTT assay. The results confirmed its potential as an anticancer agent with specific IC50 values indicating effective concentrations for therapeutic use .
  • Antioxidant Properties : Research has highlighted the antioxidant capabilities of this compound. In vitro tests demonstrated that this compound effectively scavenges free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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